molecular formula C13H18FN5O4 B15133405 (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol CAS No. 1199809-30-7

(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol

Cat. No.: B15133405
CAS No.: 1199809-30-7
M. Wt: 327.31 g/mol
InChI Key: IBPVHPXXSOANJN-VHQAPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes a purine base, a fluorinated sugar moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Glycosylation: The sugar moiety is attached to the purine base through a glycosylation reaction, often using a Lewis acid catalyst.

    Final Functionalization: The hydroxymethyl and methyl groups are introduced through selective reduction and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of various reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxy group or the glycosidic bond.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), thiols (RSH)

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Reduced purine derivatives, deoxy sugars

    Substitution Products: Various substituted purine analogs

    Hydrolysis Products: Cleaved ethoxy and glycosidic fragments

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it a valuable tool for studying DNA and RNA processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of antiviral and anticancer research.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of high-value chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. The fluorine atom and other functional groups may enhance its binding affinity and selectivity for certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the fluorine and ethoxy groups.

    Fludarabine: A synthetic nucleoside analog used in cancer treatment, with structural similarities but different functional groups.

    Vidarabine: An antiviral drug with a similar purine base but different sugar moiety and functional groups.

Uniqueness

(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is unique due to its combination of a fluorinated sugar moiety, an ethoxy group, and a purine base. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1199809-30-7

Molecular Formula

C13H18FN5O4

Molecular Weight

327.31 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol

InChI

InChI=1S/C13H18FN5O4/c1-3-22-10-7-9(17-12(15)18-10)19(5-16-7)11-13(2,14)8(21)6(4-20)23-11/h5-6,8,11,20-21H,3-4H2,1-2H3,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1

InChI Key

IBPVHPXXSOANJN-VHQAPHLWSA-N

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)F)N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.